4-Iodo-5-methyl-3-(trifluoromethyl)isoxazole
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Overview
Description
4-Iodo-5-methyl-3-(trifluoromethyl)isoxazole is a synthetic compound with the molecular formula C5H3F3INO and a molecular weight of 276.98 g/mol . This compound belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions . Isoxazoles are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
The synthesis of 4-Iodo-5-methyl-3-(trifluoromethyl)isoxazole can be achieved through various synthetic routes. One common method involves the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, leading to substituted isoxazoles under moderate reaction conditions . Another approach is the oxidation of propargylamines to the corresponding oximes, followed by CuCl-mediated intramolecular cyclization . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
4-Iodo-5-methyl-3-(trifluoromethyl)isoxazole undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents, although specific conditions for this compound are less documented.
Scientific Research Applications
4-Iodo-5-methyl-3-(trifluoromethyl)isoxazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Iodo-5-methyl-3-(trifluoromethyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-Iodo-5-methyl-3-(trifluoromethyl)isoxazole can be compared with other similar compounds, such as:
4-Iodo-3-methylisoxazol-5-yl)methanol: Another iodoisoxazole derivative with different substituents.
5-(Trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylic acid: A compound with a similar trifluoromethyl group but different functional groups.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H3F3INO |
---|---|
Molecular Weight |
276.98 g/mol |
IUPAC Name |
4-iodo-5-methyl-3-(trifluoromethyl)-1,2-oxazole |
InChI |
InChI=1S/C5H3F3INO/c1-2-3(9)4(10-11-2)5(6,7)8/h1H3 |
InChI Key |
UURZBWKQSBVCGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C(F)(F)F)I |
Origin of Product |
United States |
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